molecular formula C21H29N3O3S B6039304 3-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide

3-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide

Cat. No.: B6039304
M. Wt: 403.5 g/mol
InChI Key: YKZHAFFGFMKKIC-UHFFFAOYSA-N
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Description

3-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-14-6-8-18(27-14)12-22-20(25)9-7-17-5-4-10-24(13-17)21(26)11-19-15(2)23-16(3)28-19/h6,8,17H,4-5,7,9-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZHAFFGFMKKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCC2CCCN(C2)C(=O)CC3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The thiazole derivative is then acetylated using acetyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The acetylated thiazole is reacted with piperidine under reflux conditions to form the piperidine derivative.

    Furan Ring Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and furan rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. The furan ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

3-[1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide is unique due to the combination of the thiazole, piperidine, and furan rings in its structure

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